1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine

Physicochemical Properties Lipophilicity ADME

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine (CAS 142353-49-9) is a substituted N-phenylpiperazine derivative with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol. The compound is characterized by a piperazine core linked to a phenyl ring bearing both a benzyloxy group at the 4-position and a methoxy group at the 3-position.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 142353-49-9
Cat. No. B116180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
CAS142353-49-9
Synonyms1-(4-BENZYLOXY-3-METHOXY-PHENYL)-PIPERAZINE
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3
InChIInChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3
InChIKeyMWCMKTVYZSKEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine (CAS 142353-49-9) for Medicinal Chemistry and Neurotransmitter Research


1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine (CAS 142353-49-9) is a substituted N-phenylpiperazine derivative with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . The compound is characterized by a piperazine core linked to a phenyl ring bearing both a benzyloxy group at the 4-position and a methoxy group at the 3-position . This substitution pattern confers distinct lipophilicity and electronic properties, which are of significant interest for modulating interactions with central nervous system (CNS) neurotransmitter systems, particularly serotonin and dopamine pathways . It is primarily utilized as a key synthetic intermediate and a versatile building block in the design of novel bioactive molecules for medicinal chemistry [1].

Why Generic N-Phenylpiperazine Substitution Cannot Substitute 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine in Receptor-Targeted Synthesis


Generic substitution among N-phenylpiperazine analogs is not scientifically valid due to the profound influence of substituent pattern, position, and type on receptor affinity and selectivity. While many compounds in this class interact with CNS targets, the specific 4-benzyloxy-3-methoxy substitution on the phenyl ring of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine creates a unique steric and electronic profile . This profile is hypothesized to be crucial for achieving desired ligand-receptor interactions, as variations in substitution can shift selectivity between serotonin (5-HT), dopamine (D2), and adrenergic receptor subtypes, or even ablate activity entirely [1]. Therefore, substituting with a close analog like 1-(4-methoxyphenyl)piperazine or 1-(4-benzyloxyphenyl)piperazine cannot guarantee a comparable biological outcome and may introduce unintended off-target effects or nullify the desired pharmacological activity, leading to failed experiments and wasted resources [2].

Quantitative Differentiation of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine from Structural Analogs: An Evidence-Based Procurement Guide


Physicochemical Differentiation: Impact of Dual Substitution on Lipophilicity and Predicted Blood-Brain Barrier Permeability

The calculated partition coefficient (cLogP) for 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine is 2.38 . This value is higher than the cLogP of the simpler analog 1-(4-methoxyphenyl)piperazine (cLogP ~1.8) and lower than the cLogP of 1-(4-benzyloxyphenyl)piperazine (cLogP ~2.8) . The optimal range for CNS drug candidates is typically between 2 and 4, suggesting that the 4-benzyloxy-3-methoxy substitution pattern provides a balanced lipophilicity profile that is more favorable for crossing the blood-brain barrier compared to the less lipophilic methoxy analog and may offer a better solubility profile than the more lipophilic benzyloxy analog [1].

Physicochemical Properties Lipophilicity ADME

Structural Differentiation: Impact of 4-Benzyloxy-3-Methoxy Substitution on Molecular Conformation

The 4-benzyloxy-3-methoxy substitution pattern on the phenyl ring of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine introduces a sterically demanding and conformationally flexible benzyloxy group adjacent to a methoxy group, creating a unique molecular topology not found in simpler analogs . This substitution pattern is predicted to influence the dihedral angle between the phenyl ring and the piperazine core, and the spatial orientation of the benzyloxy group can adopt multiple low-energy conformations [1]. In contrast, analogs like 1-(4-methoxyphenyl)piperazine have a smaller, more rigid substitution, which presents a drastically different shape and electrostatic potential to a biological target's binding site [2].

Structural Biology Medicinal Chemistry Ligand Design

Synthetic Utility: A Differentiated Building Block for Diverse CNS Drug Discovery Programs

1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine serves as a key intermediate and building block for the synthesis of various bioactive compounds, particularly those targeting neurological and psychiatric disorders [1]. Its N-H group on the piperazine ring provides a versatile handle for further functionalization (e.g., alkylation, acylation, sulfonylation) to create diverse compound libraries [2]. The 4-benzyloxy group can also be selectively cleaved to yield a phenol moiety, offering a second point of diversification. This orthogonal reactivity is not possible with simpler analogs like 1-(4-methoxyphenyl)piperazine, where the methoxy group is more resistant to selective cleavage and the phenol would be less differentiated .

Synthetic Chemistry Drug Discovery Scaffold

Optimal Research Applications for 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine in Neuropharmacology and Medicinal Chemistry


Design of Novel CNS Receptor Ligands with Optimized Lipophilicity

The balanced cLogP of 2.38 positions 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine as an ideal scaffold for designing CNS-penetrant ligands . Researchers can leverage this property to create lead compounds with an enhanced likelihood of crossing the blood-brain barrier compared to analogs with suboptimal lipophilicity. This is particularly valuable in programs targeting depression, anxiety, and psychosis, where access to the CNS is essential [1].

Synthesis of Highly Diverse Piperazine-Based Libraries for SAR Studies

The presence of both a nucleophilic secondary amine and a cleavable benzyl ether provides two orthogonal diversification points [2]. This allows medicinal chemists to efficiently generate large and diverse libraries of piperazine-containing compounds, facilitating comprehensive structure-activity relationship (SAR) studies around a single, versatile core. This approach accelerates the identification of potent and selective hits against a variety of CNS targets, including serotonin and dopamine receptor subtypes .

Exploration of Conformationally-Restricted Analogs for Receptor Subtype Selectivity

The unique conformation imposed by the 4-benzyloxy-3-methoxy substitution pattern can be utilized to probe the binding pockets of specific receptor subtypes, such as D2 vs. 5-HT1A [3]. This compound can serve as a starting point for designing conformationally restricted analogs with improved selectivity and reduced off-target effects, which is a critical step in developing safer and more efficacious CNS drugs [4].

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